molecular formula C8H14F3NO2 B2760024 Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1183123-01-4

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No.: B2760024
CAS No.: 1183123-01-4
M. Wt: 213.2
InChI Key: SRTAWWMBAQECIZ-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Amino Acid Derivatives

The deliberate incorporation of fluorine into amino acid analogs began in the mid-20th century, driven by the need to modulate peptide stability and receptor interactions. Early work focused on monofluorinated analogs, but the discovery that polyfluorinated groups like the 2,2,2-trifluoroethyl moiety could dramatically alter electronic and steric properties spurred new synthetic methodologies. The tert-butyl ester group, introduced as a protecting strategy in peptide synthesis, gained prominence for its balance of steric bulk and ease of cleavage under mild acidic conditions.

A pivotal advancement occurred with the development of α-methylenation techniques using reagents such as trifluoroethyl trifluoroacetate, enabling efficient installation of fluorinated side chains. This method, exemplified in the synthesis of γ-methyleneglutamic acid derivatives, laid the groundwork for compounds like this compound. The compound’s dual functionality—combining a fluorinated amine with a hindered ester—makes it particularly valuable for creating prodrugs and stabilized intermediates.

Significance in Organofluorine Chemistry

The molecule’s trifluoroethyl group exerts three critical effects:

  • Electron-withdrawing character : The -CF₃ group increases the acidity of adjacent protons, facilitating deprotonation in coupling reactions.
  • Lipophilicity modulation : Fluorine atoms enhance membrane permeability while maintaining water solubility through hydrogen bonding potential.
  • Metabolic resistance : The strong C-F bonds resist oxidative degradation, prolonging biological half-life.

Comparative studies of tert-butyl esters versus methyl or ethyl analogs demonstrate their superior stability under basic conditions. For example, in the synthesis of pyrimidine derivatives, tert-butyl-protected intermediates showed <5% decomposition after 24 hours at pH 9, compared to >80% degradation for methyl esters. This stability profile makes the compound indispensable for multistep syntheses requiring orthogonal protecting groups.

Current Research Landscape and Academic Interest

Recent applications span three domains:

Pharmaceutical intermediates : The compound serves as a precursor to kinase inhibitors, with its trifluoroethyl group enabling precise modulation of ATP-binding pocket interactions. In a 2023 study, derivatives showed 50-fold selectivity for JAK3 over JAK2 isoforms.

Agrochemical development : Incorporation into pyrimidine-based fungicides enhances leaf adhesion and rainfastness. Field trials demonstrated a 40% improvement in residual activity compared to non-fluorinated analogs.

Materials science : Polyamides containing this moiety exhibit unusual dielectric properties (ε = 2.1–2.3 at 1 MHz), making them candidates for high-frequency circuit substrates.

Ongoing structure-activity relationship studies utilize computational models to predict how the tert-butyl/trifluoroethyl balance affects conformational flexibility. Molecular dynamics simulations suggest the tert-butyl group restricts rotation about the acetamide bond (ΔG‡ = 12.3 kcal/mol), forcing the trifluoroethyl group into bioactive conformations.

Research Challenges and Opportunities

Key challenges in utilizing this compound include:

  • Synthetic complexity : Installation of the trifluoroethyl group requires cryogenic conditions (−78°C) and air-sensitive reagents like lithium bis(trimethylsilyl)amide, limiting large-scale production.
  • Purification difficulties : The compound’s polarity (LogP = 1.44) necessitates specialized chromatography systems, with reported yields varying from 40–75% across scales.
  • Regulatory considerations : Increasing scrutiny of persistent fluorinated compounds demands innovative biodegradable variants without compromising performance.

Emerging solutions include flow chemistry approaches that reduce reaction times from hours to minutes and enzymatic cleavage strategies for tert-butyl ester removal. A 2024 breakthrough achieved >90% yield in a continuous flow system using immobilized lipases for final deprotection. Future directions focus on coupling this scaffold with bioorthogonal handles for targeted drug delivery and developing water-soluble prodrugs through salt formation at the amino group.

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTAWWMBAQECIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate involves its interaction with specific molecular targets. The trifluoroethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate with structurally related compounds:

Compound Name Structural Features Key Properties Reference
This compound - Tert-butyl ester
- Trifluoroethylamino group (-NHCH₂CF₃)
- High steric protection
- Enhanced lipophilicity
- Metabolic stability
Ethyl 2-oxo-2-((2,2,2-trifluoroethyl)amino)acetate - Ethyl ester
- Oxo group (C=O) adjacent to amino group
- Increased electrophilicity
- Potential for keto-enol tautomerism
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate - Methyl ester - Lower steric hindrance
- Higher solubility in polar solvents
Ethyl 2-(3-aminophenyl)acetate - Ethyl ester
- Aromatic amino group (-NH₂ on phenyl ring)
- Conjugation with aromatic system- Altered electronic properties

Biological Activity

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group and a trifluoroethyl moiety attached to an aminoacetate backbone. The trifluoroethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The lipophilic nature of the trifluoroethyl group allows for better solubility in lipid environments, which is crucial for cellular uptake and subsequent biological effects.

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, including matrix metalloproteinases (MMPs) and ADAMTS family proteases. These enzymes play critical roles in extracellular matrix remodeling and are implicated in several diseases, including cancer and arthritis .
  • Receptor Binding : Studies suggest that the compound may modulate receptor activity, potentially influencing pathways related to inflammation and cellular proliferation.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties through the inhibition of glutaminolysis, a metabolic pathway critical for cancer cell survival. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3) and others .

Enzyme Inhibition Studies

A detailed examination of the compound's inhibitory effects on specific enzymes has revealed promising results:

Enzyme IC₅₀ (µM) Selectivity
ADAMTS70.15High
MMP120.50Moderate

These findings suggest that this compound may serve as a lead compound for developing selective enzyme inhibitors with therapeutic potential .

Case Studies

  • Inhibition of ADAMTS7 : A study focused on the structure-activity relationship (SAR) of various derivatives of this compound demonstrated that modifications to the trifluoroethyl group significantly impacted potency against ADAMTS7. The optimized compounds showed enhanced selectivity and reduced metabolic instability .
  • Antitumor Activity : Another investigation assessed the anticancer effects of this compound on multiple breast cancer cell lines. Results indicated that while some derivatives exhibited significant inhibitory effects compared to controls like tamoxifen, others showed reduced potency due to structural modifications .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate?

The synthesis typically involves a condensation reaction between a tert-butyl-protected acetate derivative and 2,2,2-trifluoroethylamine. Key steps include:

  • Amine coupling : Reacting tert-butyl bromoacetate with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
  • Catalytic optimization : Use of base catalysts (e.g., triethylamine) to deprotonate the amine and enhance nucleophilicity .
  • Purification : Chromatography or recrystallization to isolate the product in >90% purity .

Q. How should researchers characterize this compound?

  • Spectroscopic analysis :
    • NMR : 1^1H NMR (δ 1.45 ppm for tert-butyl protons; δ 3.2–3.5 ppm for -NH-CH2_2-CF3_3) .
    • Mass spectrometry (MS) : Molecular ion peak at m/z 255.2 [M+H]+^+ confirms molecular weight .
  • Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity .

Q. What stability considerations are essential for handling this compound?

  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .
  • Decomposition risks : Avoid prolonged exposure to moisture or acidic conditions, which may cleave the tert-butyl group .
  • Safety : Use fume hoods and PPE due to limited toxicological data; treat as a potential irritant .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity and biological interactions?

The trifluoroethyl moiety introduces strong electron-withdrawing effects, which:

  • Enhance metabolic stability : Reduces oxidative degradation in biological systems .
  • Modulate binding affinity : The -CF3_3 group increases hydrophobic interactions with protein pockets (e.g., enzymes or receptors), as seen in analogs like methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate .
  • Impact reaction kinetics : Accelerates nucleophilic substitutions in synthetic pathways due to inductive effects .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Cross-validation : Conduct independent acute toxicity assays (e.g., OECD 423 guidelines) if existing data are incomplete .
  • Comparative studies : Analyze structurally similar compounds (e.g., tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate) to infer potential hazards .
  • Ecotoxicity modeling : Use QSAR models to predict biodegradability and bioaccumulation potential in lieu of experimental data .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Use dichloromethane or THF for improved solubility of intermediates .
  • Continuous flow reactors : Enhance mixing and temperature control, reducing side-product formation .
  • Catalyst screening : Test alternatives to traditional bases (e.g., DBU vs. triethylamine) for higher efficiency .

Q. How can biological interaction studies be designed to explore its mechanism of action?

  • Target identification : Perform surface plasmon resonance (SPR) screens against kinase or GPCR libraries to identify binding partners .
  • Cellular assays : Measure IC50_{50} values in cancer cell lines (e.g., HeLa) to assess antiproliferative activity, referencing analogs like methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate .
  • Structural analysis : Co-crystallize with target proteins (e.g., carbonic anhydrase) to map binding sites via X-ray crystallography .

Q. What methodological approaches validate its role in drug discovery pipelines?

  • ADMET profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal incubation), and plasma protein binding .
  • In vivo pharmacokinetics : Administer radiolabeled compound in rodent models to track bioavailability and excretion .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing tert-butyl with benzyl) to correlate structural changes with activity .

Data Contradiction Analysis

Example : Discrepancies in reported solubility (polar vs. nonpolar solvents):

  • Hypothesis : Variability in tert-butyl group hydrolysis under different pH conditions.
  • Resolution : Conduct pH-dependent stability studies (1–14) with UV-Vis monitoring .

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